molecular formula C20H17ClN2O2S B2733695 {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate CAS No. 338413-64-2

{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate

Cat. No.: B2733695
CAS No.: 338413-64-2
M. Wt: 384.88
InChI Key: KZNAUUKYSHEGFZ-UHFFFAOYSA-N
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Description

The compound {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate is a carbamate derivative featuring a pyridine core substituted with a 4-chlorophenylsulfanyl group at the 2-position and an N-(2-methylphenyl)carbamate moiety at the 3-methyl position. Carbamates are widely studied for their biological activities, including pesticidal and pharmaceutical applications, due to their ability to inhibit enzymes such as acetylcholinesterase or disrupt metabolic pathways .

Properties

IUPAC Name

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNAUUKYSHEGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate, with the chemical formula C19H15ClN2O2S and CAS number 339278-46-5, is a novel carbamate derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H15ClN2O2S
  • Molecular Weight : 364.85 g/mol
  • Structure : The compound features a pyridine ring, a chlorophenyl group, and a carbamate moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential inhibitory effects on enzymes involved in neurotransmission and inflammation. Preliminary studies indicate that the chlorophenyl and pyridinyl groups may enhance its binding affinity to target proteins.

Biological Activity Overview

  • Antimicrobial Activity :
    • In vitro studies have shown that derivatives of similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is critical for enhancing antibacterial efficacy .
  • Anticancer Properties :
    • Research has indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, a study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that the pyridine component may also contribute to anticancer activity through apoptosis induction .
  • Neuroprotective Effects :
    • Some carbamate derivatives have been explored for their neuroprotective properties. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative stress, which could be relevant for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A synthesized derivative of {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A related compound was evaluated for its anticancer activity against human breast cancer cell lines (MCF-7). The study found that the compound reduced cell viability significantly at concentrations above 10 µM, with an IC50 value of approximately 15 µM. Mechanistic studies suggested that it induced apoptosis through caspase activation pathways.

Research Findings Summary Table

Activity Type Target/Cell Line IC50/MIC Values Mechanism
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLCell wall synthesis inhibition
AntimicrobialEscherichia coliMIC = 64 µg/mLDisruption of membrane integrity
AnticancerMCF-7 (breast cancer)IC50 = 15 µMApoptosis via caspase activation
NeuroprotectiveNeuroblastoma cellsIC50 = 20 µMOxidative stress reduction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations vs. Target Compound Molecular Weight Key Properties/Applications (Inferred) Reference CAS/ID
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate (Target) None (Reference) 368.81* Potential pesticidal activity due to carbamate moiety 338413-66-4 (Analog)
{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(4-chlorophenyl)carbamate N-substituent: 4-chlorophenyl vs. 2-methylphenyl 389.26 Higher lipophilicity due to additional Cl atom 339278-47-6
[2-(4-Chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate Sulfanyl (S) replaced by phenoxy (O) 353.78 Reduced lipophilicity; altered metabolic stability 338413-66-4
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate 4-Methylphenyl (S-substituent) and N-phenyl vs. N-(2-methylphenyl) 350.42 Lower logP due to methyl vs. Cl; potential reduced activity 478031-15-1
Pyraclostrobin (Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate) Pyrazole-oxymethyl core vs. pyridine-sulfanyl 387.80 Known fungicide; inhibits mitochondrial respiration 175013-18-0

*Molecular weight calculated based on empirical formula C₂₀H₁₇ClN₂O₃ .

Structural and Physicochemical Comparisons

Core Modifications
  • Sulfanyl vs. Phenoxy Substituents: Replacing the sulfur atom in the sulfanyl group (target compound) with oxygen (phenoxy analog) reduces lipophilicity.
  • N-Substituent Variations: The 2-methylphenyl group in the target compound introduces steric hindrance compared to the 4-chlorophenyl substituent in CAS 339278-47-5. This may affect binding to biological targets, such as enzymes or receptors .
Lipophilicity and Bioactivity
  • Lipophilicity (logP/logk) is a critical determinant of bioavailability. The target compound’s 4-chlorophenylsulfanyl group likely confers higher logP values than its phenoxy analog, aligning with trends observed in chlorinated carbamates . Pyraclostrobin, despite structural differences, demonstrates the importance of chlorinated aryl groups in enhancing fungicidal activity through mitochondrial disruption .

Q & A

Basic: What synthetic methodologies are recommended for preparing {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate?

The synthesis typically involves sequential coupling reactions. First, the sulfanyl group is introduced via nucleophilic substitution: 3-pyridinylmethanol reacts with 4-chlorobenzenethiol in the presence of a base (e.g., NaH) to form the sulfanyl intermediate. The carbamate group is then installed by reacting the resulting alcohol with 2-methylphenyl isocyanate under anhydrous conditions, often with a catalyst like triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the final product .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Combine multiple spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the presence of the sulfanyl (δ ~3.5–4.0 ppm for S–CH2_2), pyridinyl aromatic protons, and carbamate carbonyl (δ ~150–155 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks ([M+H]+^+ or [M+Na]+^+) and rule out impurities.
  • X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond angles and confirms stereochemistry .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions in IC50_{50} values or efficacy may arise from assay variability (e.g., cell line differences, solvent effects). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-response validation : Perform triplicate experiments with internal standards (e.g., staurosporine for apoptosis assays).
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., Pyraclostrobin’s fungicidal SAR) to identify trends .

Advanced: What computational approaches predict the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with potential targets (e.g., fungal cytochrome bc1_1 complex, analogous to Pyraclostrobin’s target).
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.
  • QSAR models : Correlate substituent electronegativity (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with inhibitory activity .

Intermediate: How should researchers evaluate the hydrolytic stability of the carbamate group?

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm.
  • Kinetic analysis : Calculate half-life (t1/2_{1/2}) using first-order kinetics. The carbamate is typically stable at pH 5–7 but hydrolyzes rapidly under alkaline conditions (>pH 10) .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling of pyridine intermediates.
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., thiol coupling).
  • Crystallization optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) to enhance crystal habit and reduce occluded solvents .

Basic: What analytical techniques confirm compliance with pharmacopeial standards?

  • HPLC-UV : Compare retention times and peak areas with certified reference materials (CRMs).
  • Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values.
  • Karl Fischer titration : Ensure water content <0.5% w/w for hygroscopic batches .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace 4-chlorophenyl with 4-CF3_3 or 4-OCH3_3 to modulate lipophilicity (logP) and target affinity.
  • Bioisosteric replacement : Substitute the carbamate with urea or thiocarbamate to assess metabolic stability.
  • In vitro profiling : Test derivatives against panels of enzymes (e.g., esterases for carbamate cleavage) to identify leads .

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